molecular formula C22H25N3O4 B15035817 4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B15035817
M. Wt: 395.5 g/mol
InChI Key: ZGUYMKLIXYJTSM-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: The initial step may involve the condensation of 2,5-dimethoxybenzaldehyde with 2,3-dimethylaniline to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Functional Group Modifications:

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with similar compounds such as:

    4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.

    4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-thiocarboxamide: This compound has a thiocarboxamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H25N3O4/c1-12-7-6-8-17(13(12)2)24-21(26)19-14(3)23-22(27)25-20(19)16-11-15(28-4)9-10-18(16)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27)

InChI Key

ZGUYMKLIXYJTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=CC(=C3)OC)OC)C)C

Origin of Product

United States

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